N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide
Description
N-[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a benzoxazole moiety fused to a hydroxyphenyl group, connected via an amide bond to a 3-methyl-4-nitro-substituted benzoyl group. The benzoxazole core contributes aromaticity and planar geometry, while the hydroxyl and nitro groups introduce hydrogen-bonding capabilities and electronic effects. The nitro group is a strong electron-withdrawing substituent, which may enhance the acidity of the phenolic hydroxyl group, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-12-10-13(6-8-17(12)24(27)28)20(26)22-14-7-9-18(25)15(11-14)21-23-16-4-2-3-5-19(16)29-21/h2-11,25H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLXMECEUPSKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common synthetic route involves the use of FeCl3-catalyzed aerobic oxidation reactions with toluene as a solvent at elevated temperatures . Industrial production methods often employ similar synthetic strategies but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium dithionate for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce amines or hydroxyl derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other complex molecules . In biology and medicine, benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . This compound has been studied for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases . In the industrial sector, benzoxazole derivatives are used in the production of dyes, fluorescent probes, and other materials with photophysical properties .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in anticancer research, benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatase-1B (PTB-1B) and exhibit antidiabetic activity .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Systems
Benzoxazole vs. Thiazole Derivatives
- : The compound (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide contains a non-aromatic 2,3-dihydrothiazol-2-ylidene ring. Unlike the fully aromatic benzoxazole in the target compound, the thiazole derivative exhibits partial saturation, reducing conjugation and stability. The sulfur atom in thiazole can participate in unique non-covalent interactions (e.g., S···π contacts), whereas benzoxazole’s oxygen may favor stronger hydrogen bonding .
- Crystallographic Data : reports an R factor of 0.038, indicating high structural precision. Similar methodologies (e.g., SHELX or ORTEP-3 ) may apply to the target compound for structural validation.
Benzoxazole vs. Quinazolinone Derivatives
- : The compound 3-(1-cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide incorporates a quinazolinone ring. Quinazolinones are bicyclic systems with a carbonyl group, offering distinct hydrogen-bonding and π-stacking properties compared to benzoxazole. The target compound’s benzoxazole may exhibit greater rigidity and aromatic stabilization .
Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro (Target Compound) vs. In contrast, ’s trimethoxybenzamide derivative (N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide) features electron-donating methoxy groups, which could improve solubility but reduce electrophilicity .
Methyl vs. Bulkier Substituents
- The 3-methyl group in the target compound’s benzamide moiety may sterically hinder intermolecular interactions compared to bulkier groups like the 1-cyano-1-methylethyl in . Smaller substituents often favor tighter crystal packing .
Hydrogen-Bonding Patterns and Crystal Engineering
- : Hydrogen-bonding networks are critical for crystal stability. The target compound’s hydroxyl and nitro groups can act as donors and acceptors, respectively, forming robust motifs (e.g., O–H···O or N–O···H–N). In contrast, ’s trimethoxy compound relies on methoxy O-atoms as acceptors, which are weaker than nitro groups .
Data Tables
Table 1: Structural Comparison of Key Compounds
*Calculated based on formula.
Table 2: Hydrogen-Bonding Potential
Biological Activity
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide is a complex organic compound categorized as a benzoxazole derivative. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 393.36 g/mol. The structure features a benzoxazole ring, a hydroxyl group, and a nitrobenzamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H15N3O5 |
| Molecular Weight | 393.36 g/mol |
| CAS Number | 327051-08-1 |
Antibacterial Activity
Recent studies have indicated that benzoxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Properties
Research has also highlighted the potential anticancer effects of benzoxazole derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes implicated in disease progression. For example, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer.
Case Study 1: Antibacterial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of various benzoxazole derivatives against drug-resistant strains of Neisseria gonorrhoeae. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, highlighting their potential as new therapeutic agents against resistant bacterial infections.
Case Study 2: Anticancer Activity
In research featured in Cancer Letters, the anticancer activity of this compound was assessed using human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through mitochondrial pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : The compound can activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
